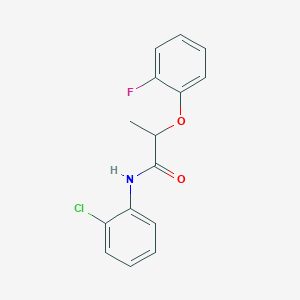![molecular formula C18H29NO2 B4041732 4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine](/img/structure/B4041732.png)
4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C18H29NO2 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.219829168 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity Analysis
Analytical Methods for Determining Antioxidant Activity
The study of antioxidants is crucial in various scientific fields, including food engineering, medicine, and pharmacy. Advanced analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test have been developed to determine the antioxidant activity of compounds. These methods are based on the transfer of hydrogen atoms or electrons and are critical in assessing the antioxidant capacity of complex samples. Spectrophotometry and electrochemical (bio)sensors are commonly used in these analyses, providing insights into the antioxidant properties of compounds, potentially including those similar to 4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine (I. Munteanu & C. Apetrei, 2021).
Environmental Occurrence and Toxicity of Phenolic Antioxidants
Synthetic Phenolic Antioxidants - Environmental Impact and Toxicity
Research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used to extend the shelf life of products. These studies have highlighted the detection of SPAs in various environmental matrices and their potential endocrine-disrupting effects and toxicity, suggesting a need for the development of novel SPAs with lower toxicity and environmental impact. This area of research is relevant to the study of compounds like this compound due to the compound's structural similarity to SPAs (Runzeng Liu & S. Mabury, 2020).
Organic Pollutants Treatment
Applications of Redox Mediators in Organic Pollutants Treatment
The enzymatic treatment of organic pollutants in wastewater has gained attention due to its effectiveness in degrading recalcitrant compounds. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have shown enhanced efficiency in degrading pollutants. This approach could be relevant for the degradation of complex compounds, including this compound, highlighting the potential for environmental remediation applications (Maroof Husain & Q. Husain, 2007).
Fluorescent Chemosensors
Fluorescent Chemosensors for Analyte Detection
The development of fluorescent chemosensors based on specific structural frameworks has been a significant area of research for detecting various analytes, including metal ions and neutral molecules. The design and synthesis of these chemosensors rely on the unique properties of the scaffold, which could be related to the research and applications of this compound in creating sensitive and selective detection systems for environmental and biological applications (P. Roy, 2021).
Eigenschaften
IUPAC Name |
4-[4-(2,6-dimethylphenoxy)butyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14-8-7-9-15(2)18(14)20-11-6-5-10-19-12-16(3)21-17(4)13-19/h7-9,16-17H,5-6,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZNHESGTDJNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041660.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4041670.png)
![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B4041676.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-fluorophenoxy)propan-1-one](/img/structure/B4041693.png)
![4-[(2-oxopyrrolidin-1-yl)methyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B4041699.png)



![N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4041738.png)
![7-benzoyl-6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4041742.png)
![2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B4041747.png)
![4-[2-(2-biphenylyloxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4041755.png)
![2-[(4-pyrimidin-5-ylphenyl)thio]acetamide](/img/structure/B4041757.png)
![2-[2-(4-fluorophenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4041765.png)
